4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and azepine ring structure. This compound, with the chemical formula CHNO and a molecular weight of 194.19 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities and utility as a scaffold for drug design. The compound is identified by its CAS number 459157-21-2 and is classified under the category of pyrazolo[1,5-a]azepines, which are known for their diverse pharmacological properties .
The synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid typically involves several key steps:
The reaction conditions are critical; typically, reactions are conducted in solvents such as acetonitrile or THF (tetrahydrofuran), often under reflux or microwave irradiation to enhance yields and reduce reaction times.
The molecular structure of 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid features:
X-ray crystallography or NMR (nuclear magnetic resonance) spectroscopy could provide detailed insights into the spatial arrangement of atoms within this compound .
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid can participate in various chemical reactions:
These reactions expand the chemical diversity of derivatives that can be synthesized from this core structure.
The mechanism of action for 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid is primarily linked to its interactions with specific enzymes and receptors:
Research indicates that derivatives of this compound may exhibit selective inhibition against targets like Bruton's tyrosine kinase (Btk), which is relevant in therapeutic contexts such as cancer treatment .
The physical and chemical properties of 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid include:
Characterization techniques such as melting point determination and solubility tests are crucial for assessing purity and stability .
The applications of 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid are diverse:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications .
Bicyclic diazepine heterocycles represent a structurally privileged class of scaffolds in pharmaceutical design due to their conformational flexibility, hydrogen-bonding capabilities, and bioisosteric properties. The 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid (CAS 459157-21-2) exemplifies this strategic framework, featuring a pyrazole ring fused to a partially saturated azepine system with a ketone and carboxylic acid functionality. This compound exists as a beige solid at room temperature with a typical purity of ≥95% [1] [4]. The scaffold’s significance stems from three key attributes:
Table 1: Key Physicochemical Properties of 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic Acid
| Property | Value/Description |
|---|---|
| IUPAC Name | 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
| CAS Registry Number | 459157-21-2 |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Appearance | Beige solid |
| Purity (Commercial) | ≥95% |
| Storage Conditions | Room temperature |
| Key Functional Groups | Carboxylic acid, lactam, fused bicyclic system |
The structural optimization of pyrazolo-azepine carboxylates has progressed through systematic ring-size modifications and substituent effects to enhance target affinity and metabolic stability. The evolution trajectory reveals:
Table 2: Structural Comparison of Pyrazolo-Fused Carboxylate Scaffolds
| Scaffold | Ring Size | Heteroatoms | Representative Derivative | Molecular Weight |
|---|---|---|---|---|
| Pyrazolo[1,5-a]azepine-2-carboxylic acid | 6-7 fused | 2N, 1O (lactam) | 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid | 194.19 g/mol |
| Pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid | 6-7 fused | 3N, 1O (lactam) | 4-oxo-4H,5H,6H,7H,8H-pyrazolo(1,5-a)(1,4)diazepine-2-carboxylic acid | 195.18 g/mol [3] |
| Pyrazolo[1,5-a]pyrazine-2-carboxylic acid | 6-6 fused | 3N, 1O (lactam) | 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | 181.15 g/mol [8] |
Recent advances focus on scalability, diversification, and targeted biological applications, though significant knowledge gaps persist:
Table 3: Research Focus Areas and Unmet Needs in Pyrazolo[1,5-a]azepine Chemistry
| Research Area | Current Status | Unmet Needs |
|---|---|---|
| Synthetic Chemistry | Scalable routes to core established [10] | C5/C8 selective functionalization; enantiocontrol |
| Biological Profiling | TRK inhibition predicted; limited empirical data | Kinase selectivity panels; in vivo efficacy models |
| Structure-Activity Relationships (SAR) | Inferred from pyrazolopyrimidines [2] | Systematic azepine-specific SAR studies |
| Drug Delivery | Solubility/stability data available [1] | Prodrug strategies for carboxylic acid moiety |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4